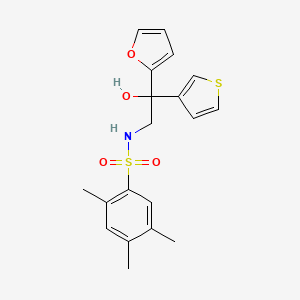
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a complex organic compound that features a cyanophenyl group, a hydroxypropyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The synthesis begins with the nitration of a suitable aromatic compound to introduce the cyano group.
Preparation of the Hydroxypropyl Intermediate: The hydroxypropyl group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective reactions.
Coupling of Intermediates: The final step involves the coupling of the cyanophenyl and hydroxypropyl intermediates with an oxalamide linkage, typically using reagents such as oxalyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide: Lacks the thiophene ring, which may affect its reactivity and applications.
N1-(2-cyanophenyl)-N2-(3-thiophen-3-yl)propyl)oxalamide: Lacks the hydroxy group, which may influence its solubility and biological activity.
Uniqueness
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is unique due to the presence of both the hydroxy group and the thiophene ring, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c17-9-11-3-1-2-4-13(11)19-16(22)15(21)18-7-5-14(20)12-6-8-23-10-12/h1-4,6,8,10,14,20H,5,7H2,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJSJKIQAZKCMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)
![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)
![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)
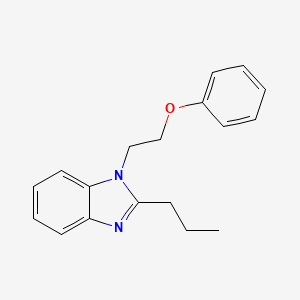
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
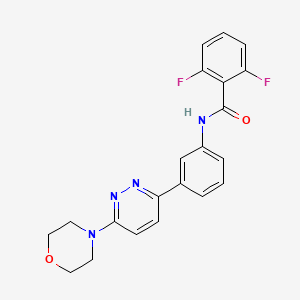
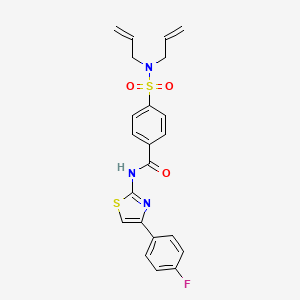
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)
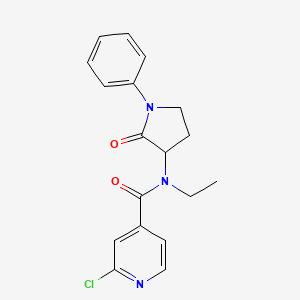
![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)
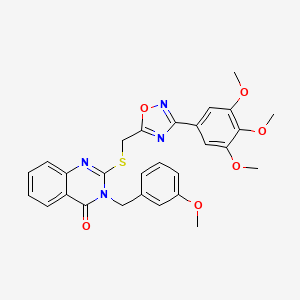
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)

